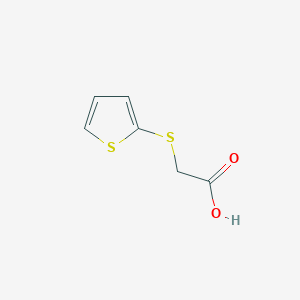

2-(噻吩-2-基硫基)乙酸

描述

Synthesis Analysis

The synthesis of 2-(Thiophen-2-ylthio)acetic acid involves several steps, starting from 2-acetylthiophene, which is condensed with n-butylamine in the presence of a catalyst to obtain acetylthiophene-N-n-butylamine. This intermediate is then reacted with sulfur in an organic solvent to produce N-butylthioamide, which upon hydrolysis yields 2-(Thiophen-2-ylthio)acetic acid. This synthesis route achieves a total yield of 46.5% (Q. Feng, 2007).

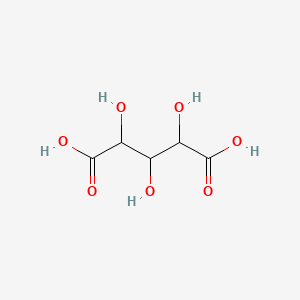

Molecular Structure Analysis

The molecular structure of 2-(Thiophen-2-ylthio)acetic acid and its derivatives is confirmed using various physical-chemical methods of analysis such as elemental analysis, 1H-NMR spectroscopy, and HPLC-MS. These analyses ensure the accuracy of the synthesized compounds' structures, which is crucial for further applications and studies (А. Safonov, О. Panasenko, Ye. G. Knysh, 2017).

科学研究应用

生物活性和合成

2-(噻吩-2-基硫基)乙酸衍生物展示了一系列生物活性。Salionov (2015)合成了这种化合物的酯类,揭示了它们在镇痛、神经阻滞、利尿、抗炎、轻微抗菌效果以及作为各种合成中间体的潜力(Salionov, 2015)。此外,Safonov、Panasenko和Knysh (2017)探索了2-((4-(R-氨基)-5-(噻吩-2-基甲基)-4H-1,2,4-三唑-3-基)硫基)乙酸盐的合成和性质,强调了它们在制药应用中的潜力(Safonov, Panasenko, & Knysh, 2017)。

电化学传感器

Cha等人(2003)展示了2-(噻吩-2-基硫基)乙酸衍生物在电化学杂交传感器中的应用,突出了它们在DNA检测和生物传感应用中的实用性(Cha et al., 2003)。

抗癌活性

Ünver和Cantürk (2017)合成了噻吩乙酰水杨酸酯,包括2-(噻吩-2-基硫基)乙酸衍生物,并评估了它们对癌细胞系的细胞毒性作用,表明它们在癌症治疗中的相关性(Ünver & Cantürk, 2017)。

电聚合和电致变色性质

Zhang等人(2016)研究了2-(2,5-二(噻吩-2-基)噻吩-3-基)乙酸的电聚合,表明其在电致变色材料和电子器件中的潜在用途(Zhang et al., 2016)。

互变异构体研究

Pop等人(2015)研究了类似化合物中的硫醚-硫醇互变异构体,提供了关于这些化合物的化学行为和稳定性的见解(Pop et al., 2015)。

合成和表征

各种研究集中在2-(噻吩-2-基硫基)乙酸及其衍生物的合成和表征上。Feng (2007)讨论了合成2-噻吩乙酸的方法(Feng, 2007),而Bingöl等人(2005)合成并表征了基于噻吩-3-基乙酸酯的聚合物(Bingöl, Güner, Çırpan, & Toppare, 2005)。

安全和危害

The safety information for 2-(Thiophen-2-ylthio)acetic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

未来方向

属性

IUPAC Name |

2-thiophen-2-ylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2S2/c7-5(8)4-10-6-2-1-3-9-6/h1-3H,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGTPHFGZGZOZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50994142 | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiophen-2-ylthio)acetic acid | |

CAS RN |

7342-42-9 | |

| Record name | 2-(2-Thienylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7342-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7342-42-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(Thiophen-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50994142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。